molecular formula C9H5N3O2 B8514211 3-Azidocoumarin CAS No. 152711-55-2

3-Azidocoumarin

Cat. No. B8514211
M. Wt: 187.15 g/mol
InChI Key: CYWSDGUZWKUALI-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

3-Aminocoumarin (250 mg, 1.6 mmol) was dissolved in 30 mL of 3% HCl at room temperature. After cooling to 0-5° C., the solution was added drop-wise to a solution of NaNO2 (160 mg, 2.3 mmol) and stirred for two hours. Upon addition of NaN3 (150 mg, 2.3 mmol), the mixture was stirred at 0-5° C. for two hours followed by stirring at room temperature for three and a half hours. The precipitate was filtered, washed to neutral pH with water and dried under vacuum to afford a white solid; yield (226 mg, 78%); mp: 108-112° C.; 1H-NMR (300 MHz, CDCl3): δ 7.2-7.6 (m, 5H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:12])[O:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].[N-:17]=[N+:18]=[N-].[Na+]>Cl>[N:1]([C:2]1[C:3](=[O:12])[O:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N+:17]=[N-:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC=1C(OC2=CC=CC=C2C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0-5° C. for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
by stirring at room temperature for three and a half hours
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed to neutral pH with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
yield (226 mg, 78%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=[N+]=[N-])C=1C(OC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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